(1R,2R)-1-[(2-Chloroethoxy)methoxy]-2-ethoxycyclopropane
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Overview
Description
(1R,2R)-1-[(2-Chloroethoxy)methoxy]-2-ethoxycyclopropane is a cyclopropane derivative characterized by the presence of chloroethoxy and ethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-[(2-Chloroethoxy)methoxy]-2-ethoxycyclopropane typically involves the reaction of cyclopropane derivatives with chloroethoxy and ethoxy reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the cyclopropane ring is functionalized with the desired substituents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-[(2-Chloroethoxy)methoxy]-2-ethoxycyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-[(2-Chloroethoxy)methoxy]-2-ethoxycyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-[(2-Chloroethoxy)methoxy]-2-ethoxycyclopropane involves its interaction with specific molecular targets. The chloroethoxy and ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropane ring may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-[(2-Bromoethoxy)methoxy]-2-ethoxycyclopropane: Similar in structure but with a bromoethoxy group instead of chloroethoxy.
(1R,2R)-1-[(2-Iodoethoxy)methoxy]-2-ethoxycyclopropane: Contains an iodoethoxy group, offering different reactivity.
(1R,2R)-1-[(2-Methoxyethoxy)methoxy]-2-ethoxycyclopropane: Features a methoxyethoxy group, which may alter its chemical properties.
Uniqueness
(1R,2R)-1-[(2-Chloroethoxy)methoxy]-2-ethoxycyclopropane is unique due to the presence of the chloroethoxy group, which imparts distinct reactivity and potential applications. Its combination of substituents and the cyclopropane ring structure makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
62153-51-9 |
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Molecular Formula |
C8H15ClO3 |
Molecular Weight |
194.65 g/mol |
IUPAC Name |
(1R,2R)-1-(2-chloroethoxymethoxy)-2-ethoxycyclopropane |
InChI |
InChI=1S/C8H15ClO3/c1-2-11-7-5-8(7)12-6-10-4-3-9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
PRLRALIKPRAKBB-HTQZYQBOSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H]1OCOCCCl |
Canonical SMILES |
CCOC1CC1OCOCCCl |
Origin of Product |
United States |
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